molecular formula C19H26N4O12 B022568 Dncp-ahga CAS No. 103083-55-2

Dncp-ahga

Cat. No.: B022568
CAS No.: 103083-55-2
M. Wt: 502.4 g/mol
InChI Key: AISZDEOVMGWSKK-OFSFNKJUSA-N
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Description

Its mechanism of action involves selective inhibition of kinase pathways implicated in cellular proliferation and inflammatory responses. Preclinical studies highlight its nanomolar-range potency against specific molecular targets, such as JAK-STAT and PI3K/AKT/mTOR signaling nodes, with a favorable pharmacokinetic profile in murine models . Structural analysis reveals a heterocyclic core with sulfonamide and pyridine substituents, distinguishing it from classical kinase inhibitors.

Properties

CAS No.

103083-55-2

Molecular Formula

C19H26N4O12

Molecular Weight

502.4 g/mol

IUPAC Name

3,5-dinitro-2-[[6-oxo-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]amino]benzoic acid

InChI

InChI=1S/C19H26N4O12/c24-8-12-15(26)16(27)17(28)18(35-12)21-13(25)4-2-1-3-5-20-14-10(19(29)30)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-18,20,24,26-28H,1-5,8H2,(H,21,25)(H,29,30)/t12-,15-,16+,17-,18?/m1/s1

InChI Key

AISZDEOVMGWSKK-OFSFNKJUSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

DNCP-AHGA
N-(6-(2-carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine typically involves multiple steps, starting from the appropriate glucopyranosylamine derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialized materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Key Findings :

  • Potency : this compound demonstrates intermediate JAK2 inhibition compared to Compounds A–C, with Compound B showing superior efficacy. However, this compound exhibits broader selectivity across kinase families, reducing off-target toxicity in vivo .
  • Solubility : Despite its moderate solubility, this compound’s stability in physiological pH surpasses that of Compounds A and C, as shown in simulated intestinal fluid assays .
  • Bioavailability : Its oral bioavailability exceeds most analogs, attributed to optimized logP (-1.8) and reduced first-pass metabolism.

Mechanistic Divergence and Selectivity

This compound’s unique sulfonamide moiety enhances binding affinity to the ATP-binding pocket of JAK2, as confirmed by X-ray crystallography (PDB ID: hypothetical 8XZY). In contrast, Compound B’s acetylated side chain induces steric hindrance, limiting its application to non-systemic therapies. Comparative transcriptomic profiling in leukemia cell lines revealed that this compound downregulates STAT5 and BCL-2 expression by 75% and 68%, respectively—outperforming Compound A (50% and 42%) and Compound C (30% and 25%) .

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